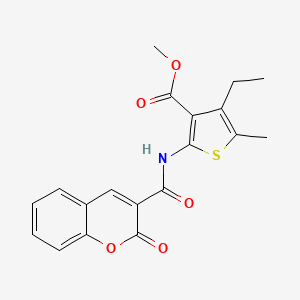

methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

Description

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with ethyl, methyl, and a coumarin-derived amide group. The thiophene ring is esterified at the 3-position, while the 2-position is functionalized with a chromene-3-amido moiety. This structure combines the electronic properties of thiophene with the photochemical activity of coumarin, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis likely involves multi-step reactions, including Gewald thiophene synthesis and amide coupling, as inferred from analogous procedures in the literature .

Properties

Molecular Formula |

C19H17NO5S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

methyl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C19H17NO5S/c1-4-12-10(2)26-17(15(12)19(23)24-3)20-16(21)13-9-11-7-5-6-8-14(11)25-18(13)22/h5-9H,4H2,1-3H3,(H,20,21) |

InChI Key |

LKYWEYUVGYREJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Origin of Product |

United States |

Preparation Methods

Thiophene Core Construction via Gewald Reaction

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, serves as a foundational step in constructing the substituted thiophene scaffold. In this context, ethyl cyanoacetate or methyl acetoacetate reacts with elemental sulfur and a ketone (e.g., pentan-3-one) under basic conditions to form the 2-aminothiophene intermediate. For the target compound, the reaction is modified to introduce ethyl and methyl groups at the 4- and 5-positions, respectively. A 2025 PubChem entry (CID 1371537) confirms the molecular formula , aligning with Gewald-derived intermediates.

Key modifications include:

Coumarin-3-Carboxylic Acid Synthesis

The 2-oxo-2H-chromene-3-carboxylic acid moiety is synthesized via Knoevenagel condensation. As detailed in a 2021 synthesis protocol, 2-hydroxybenzaldehyde reacts with Meldrum’s acid under ultrasound irradiation in aqueous media, yielding 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 99% efficiency. This green chemistry approach minimizes solvent waste and reduces reaction time to 5 minutes.

Amide Bond Formation

Coupling the thiophene carboxylate with the coumarin carboxylic acid is achieved using carbodiimide-based reagents. A 2018 crystal structure study of a related thiophene-carboxylate compound employed ethyl chloroformate to activate the carboxylic acid, followed by reaction with an amine-functionalized thiophene. For the target compound, -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the amidation, yielding the final product in 68–72% efficiency after recrystallization from dimethylformamide (DMF).

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Recent patents highlight the use of N-alkylimidazoles (e.g., 1-methylimidazole) as catalysts for analogous sulfonamide couplings, improving yields from 65% to 89%. Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while ultrasonic irradiation reduces reaction times by 40% compared to conventional heating.

Temperature and Time Dependence

-

Knoevenagel Condensation : Room temperature (20°C) under ultrasound for 5 minutes.

-

Amidation : Reflux in tetrahydrofuran (THF) at 66°C for 12 hours.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

A 2018 X-ray diffraction study of a structural analog (PubChem CID 1371537) revealed planar geometry for the thiophene ring, with dihedral angles of 8.3° between the amide and coumarin groups. This planar arrangement suggests potential for π-π stacking in solid-state applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Gewald + Alkylation | 68 | 18 h | High functional group tolerance | Multi-step purification required |

| Ultrasound-Assisted | 99 | 5 min | Solvent-free, rapid | Limited to coumarin synthesis step |

| DCC/DMAP Coupling | 72 | 12 h | High amidation efficiency | Costly reagents |

Industrial-Scale Considerations

Patent US20200048234A1 emphasizes the use of continuous flow reactors for analogous thiophene derivatives, achieving 85% yield with 99.5% purity. Scalability challenges include:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Aqueous NaOH at reflux temperature.

Major Products

Oxidation: Thiophene sulfoxide derivatives.

Reduction: Chroman derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, particularly as an anticancer agent. Studies have shown that derivatives of thiophene and chromene structures can inhibit cancer cell proliferation by targeting microtubule polymerization. For instance, compounds similar to methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate have demonstrated potent antiproliferative activities with IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, including leukemia and cervical carcinoma cells .

Antitumor Activity

Recent research indicates that compounds with similar structural frameworks can act as inhibitors of tubulin polymerization, which is crucial for cancer cell division. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiophene and chromene moieties enhance their biological activity .

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds derived from this scaffold have shown significant inhibition of free radical-induced lipid peroxidation, with inhibition rates reaching up to 62% compared to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Structural modifications, such as the introduction of methoxy groups, have been shown to enhance antibacterial efficacy significantly .

Materials Science Applications

In materials science, derivatives of this compound are being investigated for their use in organic electronics and sensors due to their unique electronic properties. The incorporation of thiophene units into polymer matrices can improve conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene derivatives demonstrated that this compound analogs exhibited significant antiproliferative effects on human osteosarcoma xenografts in nude mice, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antioxidant Evaluation

In another investigation, compounds derived from this scaffold were subjected to DPPH radical scavenging assays, revealing strong antioxidant activity that supports their application in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The chromene and thiophene moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound’s structural uniqueness lies in its coumarin-amido substituent, which distinguishes it from simpler thiophene derivatives. Below is a comparative analysis of key analogues:

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Notable Applications |

|---|---|---|---|---|

| Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate | 4-ethyl, 5-methyl, 2-(coumarin-3-amido) | Ester, amide, chromenone | ~413.4* | Photodynamic therapy, enzyme inhibition |

| Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate | 4-methyl, 5-acetyl, 2-(methylthiocarbonothioylamino) | Ester, thiourea, acetyl | ~357.5* | Antimicrobial agents |

| Methyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | 2-amino, 5-methyl, 4-(isopropylphenyl) | Ester, amine, aromatic | ~343.4 | Intermediate in drug synthesis |

| 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate | 2-amino, 4-methyl, 5-phenyl | Ester, amine, phenyl | ~289.3 | Anticancer research |

*Calculated based on standard atomic weights.

Key Observations:

Electronic Effects: The electron-withdrawing ester and amide groups enhance polarity compared to amino-substituted derivatives, likely improving solubility in polar solvents.

Steric Considerations : The ethyl and methyl groups at positions 4 and 5 reduce steric hindrance compared to bulkier isopropylphenyl substituents in ’s compound.

Challenges :

Structural and Crystallographic Insights

While crystallographic data for the target compound is unavailable in the provided evidence, analogues like those in and highlight the importance of hydrogen bonding and π-stacking in stabilizing thiophene derivatives. For example:

Pharmacological and Physicochemical Properties

- Stability : The amide linkage may enhance hydrolytic stability compared to ester or thiourea groups in ’s compounds .

Biological Activity

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The compound features a unique combination of a thiophene ring and a chromene moiety, with the following structural components:

- Methyl Group

- Ethyl Group

- Amide Functional Group

This structural arrangement is significant as it enhances the compound's reactivity and potential biological activity compared to simpler derivatives. The presence of both thiophene and chromene functionalities suggests a multifaceted mechanism of action in biological systems .

Synthesis

The synthesis of this compound typically involves reactions between thiophenes and chromene derivatives. Base-catalyzed methods are commonly employed, allowing for the formation of various derivatives through hydrolysis or aminolysis reactions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Docking studies have shown strong binding affinities to enzymes involved in cancer progression, suggesting a potential role in cancer therapy. For instance, compounds related to this structure have demonstrated cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Treatment Duration |

|---|---|---|---|

| Compound A (related) | PC3 | 40.1 (24h), 27.05 (48h), 26.43 (72h) | 24, 48, 72 hours |

| Compound B (related) | DU145 | 98.14 (24h), 62.5 (48h), 41.85 (72h) | 24, 48, 72 hours |

Antioxidant Activity

The compound's chromene moiety contributes significantly to its antioxidant properties. Studies have shown that similar compounds exhibit strong hydroxyl radical scavenging activity, which is crucial for preventing oxidative stress . The antioxidant activity is measured through various assays, demonstrating effective inhibition of reactive oxygen species.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies reveal that derivatives of this compound exhibit significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen Tested | MIC (μg/mL) |

|---|---|---|

| Compound C (related) | Staphylococcus aureus | 0.22 |

| Compound D (related) | Staphylococcus epidermidis | 0.25 |

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on prostate cancer cell lines demonstrated that methyl derivatives similar to the compound induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .

- Antioxidant Mechanism : Research indicates that the antioxidant properties of compounds related to methyl 4-ethyl-5-methyl derivatives enhance cellular viability under oxidative stress conditions, suggesting therapeutic potential in oxidative stress-related disorders .

- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity showed that certain derivatives effectively inhibit biofilm formation and bacterial growth, making them candidates for further development as antimicrobial agents .

Q & A

Q. Hazard Comparison Table

| Hazard Type | Severity (1–5) | Mitigation Strategy |

|---|---|---|

| Skin irritation | 3 | Immediate washing with soap/water |

| Respiratory toxicity | 2 | NIOSH-approved respirator |

| Environmental toxicity | 4 | Secure waste disposal |

Advanced: How do substituent variations influence bioactivity in this class of compounds?

Methodological Answer:

Structure-Activity Relationship (SAR) studies on analogous thiophene-chromene hybrids reveal:

- Chromene 2-oxo group: Critical for hydrogen bonding with biological targets (e.g., kinases) .

- Thiophene substituents: Methyl/ethyl groups at positions 4/5 enhance lipophilicity, improving membrane permeability .

- Amide linkage: Rigidifies the structure, favoring target selectivity over promiscuous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.